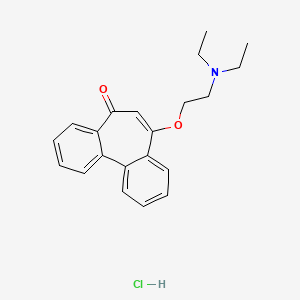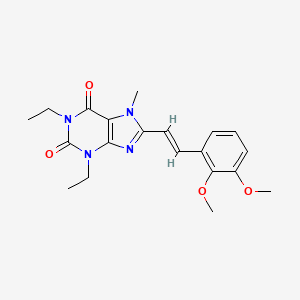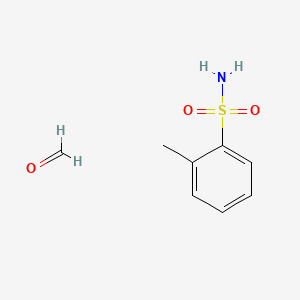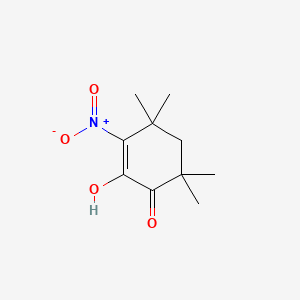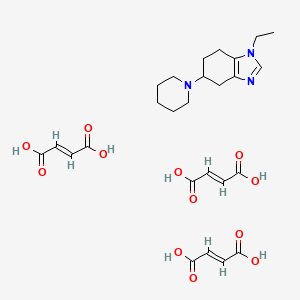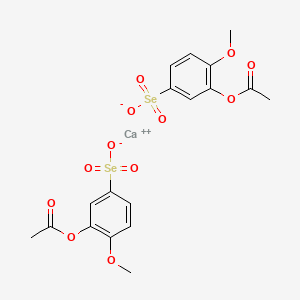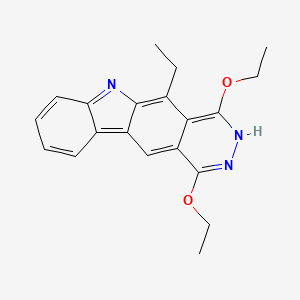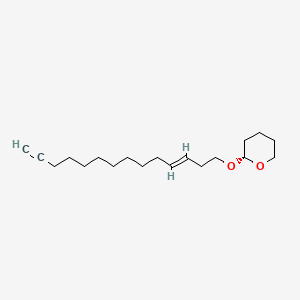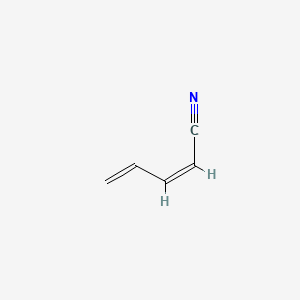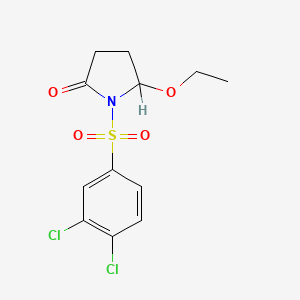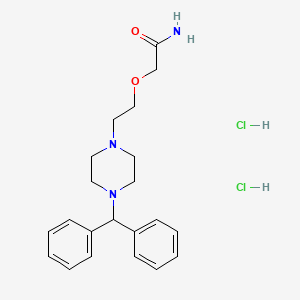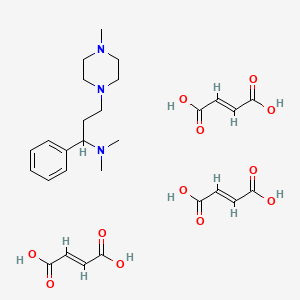
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine is a complex organic compound that combines the properties of an unsaturated dicarboxylic acid and a substituted amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine typically involves multi-step organic reactions. The starting materials may include but-2-enedioic acid and N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for binding studies with proteins, nucleic acids, or other biomolecules.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its ability to interact with specific biological targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of other chemicals. Its unique properties may offer advantages in specific applications such as coatings, adhesives, or polymers.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine may include other substituted amines or unsaturated dicarboxylic acids. Examples could be:
- N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine
- But-2-enedioic acid derivatives
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features
Properties
CAS No. |
81402-48-4 |
|---|---|
Molecular Formula |
C28H39N3O12 |
Molecular Weight |
609.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C16H27N3.3C4H4O4/c1-17(2)16(15-7-5-4-6-8-15)9-10-19-13-11-18(3)12-14-19;3*5-3(6)1-2-4(7)8/h4-8,16H,9-14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
InChI Key |
VETUAKXICZAPTN-LDFLFNBESA-N |
Isomeric SMILES |
CN1CCN(CC1)CCC(N(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


